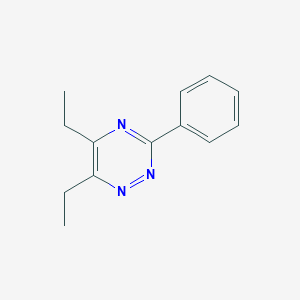

5,6-Diethyl-3-phenyl-1,2,4-triazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

5,6-diethyl-3-phenyl-1,2,4-triazine |

InChI |

InChI=1S/C13H15N3/c1-3-11-12(4-2)15-16-13(14-11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

AFQZWWOQSBAEBV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=NC(=N1)C2=CC=CC=C2)CC |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Diethyl 3 Phenyl 1,2,4 Triazine and Derivatives

Strategies for the Construction of the 1,2,4-Triazine (B1199460) Ring System

A prevalent and classical method for synthesizing 1,2,4-triazines is the cyclocondensation reaction between an α-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com Specifically, the reaction of an α-diketone with an amidrazone is a common pathway. mdpi.com This reaction proceeds through a series of condensation and cyclization steps to form the triazine ring. For instance, the synthesis of 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) involves the condensation of benzil (B1666583) (an α-diketone) with thiosemicarbazide (B42300) (a hydrazine derivative). chemicalbook.com Similarly, 5-phenyl-1,2,4-triazine-3(2H)-thiones can be synthesized by condensing phenylglyoxal (B86788) monohydrate with thiosemicarbazide. researchgate.net

The general mechanism involves the initial reaction of the more reactive carbonyl group of the α-diketone with the terminal nitrogen of the hydrazine derivative, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,2,4-triazine ring. The versatility of this method lies in the ability to vary the substituents on both the α-diketone and the hydrazine derivative, allowing for the synthesis of a wide range of substituted 1,2,4-triazines.

To synthesize the specific target compound, 5,6-diethyl-3-phenyl-1,2,4-triazine, the principles of cyclocondensation are applied with appropriately substituted precursors. The key starting materials for this synthesis are 3,4-hexanedione (B1216349) (an α-diketone with two ethyl groups) and benzamidrazone (a hydrazine derivative carrying the phenyl group).

The reaction between 3,4-hexanedione and benzamidrazone leads directly to the formation of the this compound core. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, to facilitate the condensation and cyclization process.

Table 1: Reactants for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Product |

| 3,4-Hexanedione | Benzamidrazone | This compound |

Modern synthetic chemistry has introduced several catalytic methods to improve the efficiency and scope of 1,2,4-triazine synthesis. These approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance. organic-chemistry.org

Recent advancements include:

Rhodium-catalyzed reactions: An unexpected rhodium-catalyzed O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles provides intermediates for the synthesis of 3,5,6-trisubstituted-1,2,4-triazines. organic-chemistry.org

Iron-catalyzed cyclization: An atom-efficient method for synthesizing 2,4,6-triaryl-1,3,5-triazines involves the iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the sole nitrogen source. rsc.org

Tandem Cyclization: One-pot synthesis of 1,2,4-triazine compounds through tandem cyclization reactions represents an efficient and environmentally friendly approach, minimizing intermediate workup steps. sioc-journal.cn

While these modern methods have been applied to the synthesis of various triazine derivatives, their specific application to this compound would depend on the availability of the appropriate starting materials and the compatibility of the catalytic system with the desired substituents.

Functionalization and Derivatization of the 1,2,4-Triazine Nucleus

Once the 1,2,4-triazine core is synthesized, further modifications can be made to its substituents to generate a library of derivatives.

The 3-position of the 1,2,4-triazine ring can be susceptible to nucleophilic substitution, particularly if it bears a suitable leaving group. For example, in 3-thio-substituted 1,2,4-triazines, the thiol group can be displaced by various nucleophiles. researchgate.net The interaction of 5-phenyl-1,2,4-triazine-3(2H)-thione with 1,2-dibromoethane (B42909) leads to the formation of 3-[(2-bromoethyl)sulfanyl]-5-phenyl-1,2,4-triazine. researchgate.net This demonstrates the potential for introducing new functional groups at the 3-position through S-alkylation.

Furthermore, the reactivity of the triazine ring can be enhanced by N-oxidation. For instance, direct cyanation of 1,2,4-triazine 4-oxides can be achieved, and the resulting cyano group at the 5-position can be subsequently replaced by various nucleophiles. researchgate.netnorthumbria.ac.uk While this applies to the 5-position, it illustrates the principle of activating the triazine ring towards nucleophilic attack.

The phenyl and ethyl groups attached to the 1,2,4-triazine core can undergo electrophilic substitution reactions, provided the reaction conditions are carefully controlled to avoid degradation of the triazine ring.

Phenyl Group: The phenyl ring at the 3-position can be subjected to standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the triazine ring will influence the position of substitution on the phenyl ring.

Ethyl Groups: The ethyl groups at the 5- and 6-positions are less prone to electrophilic attack than the phenyl ring. However, radical-initiated halogenation could potentially occur at the benzylic-like positions of the ethyl groups, providing a handle for further functionalization.

Table 2: Potential Functionalization Reactions

| Position | Reaction Type | Potential Reagents | Potential Products |

| 3-Position (with leaving group) | Nucleophilic Substitution | Amines, Alcohols, Thiols | 3-Amino, 3-Alkoxy, 3-Thioether derivatives |

| 3-Phenyl Group | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃, SO₃/H₂SO₄ | Nitro-, Bromo-, Sulfo-phenyl derivatives |

| 5,6-Ethyl Groups | Radical Halogenation | NBS, light/heat | Bromoethyl derivatives |

Regioselective Introduction of Additional Functionalities

The 1,2,4-triazine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack. This characteristic governs the regioselective introduction of new functional groups. The positions C-5 and C-6 are the most electron-poor and, therefore, the primary sites for nucleophilic addition.

Research on 3-substituted-6-phenyl-1,2,4-triazines demonstrates that carbon nucleophiles, such as the anion of phenylacetonitrile (B145931), preferentially attack the C-5 position. researchgate.net This initial addition can lead to a variety of outcomes. In some cases, it results in a stable covalent adduct, a 2,5-dihydro-1,2,4-triazine. researchgate.net In other instances, this addition initiates a cascade of reactions known as the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. This process involves the initial nucleophilic addition at C-5, followed by the opening of the triazine ring and subsequent intramolecular cyclization to form a new heterocyclic system, such as a 3-aminopyridazine. researchgate.net A study using ¹⁵N-labeled phenylacetonitrile confirmed that the nitrogen atom of the resulting exocyclic amino group in the pyridazine (B1198779) product originated from the nitrile of the nucleophile. researchgate.net

The reactivity and the final product are highly dependent on the substituent at the C-3 position and the reaction conditions. For instance, studies on 3-X-6-phenyl-1,2,4-triazines (where X = SMe, SPh, SO₂Ph) reacting with phenylacetonitrile anion showed that the solvent plays a critical role. Reactions in dimethylformamide (DMF) yielded a mixture of products including the ring-transformed 3-amino-4,6-diphenylpyridazine and the C-5 addition product. researchgate.net In contrast, performing the reaction in dimethylacetamide (DMA) exclusively afforded the 5-(α-cyanobenzyl)-2,5-dihydro-1,2,4-triazine adducts in excellent yields. researchgate.net

Similarly, the functionalization of 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives highlights the reactivity of substituents on the triazine core. researchgate.net For example, 3-amino-5,6-diphenyl-1,2,4-triazine can serve as a scaffold to which additional functionalities are attached via the amino group, such as through reactions with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.net These derivatives can then undergo further cyclization reactions to create more complex heterocyclic systems. researchgate.net

| Triazine Substrate | Reagent/Conditions | Position of Attack | Product Type |

| 3-Chloro-6-phenyl-1,2,4-triazine | Phenylacetonitrile anion / KNH₂ | C-5 | 3-Amino-4,6-diphenylpyridazine (via ANRORC) |

| 3-X-6-phenyl-1,2,4-triazines (X=SMe, SPh, SO₂Ph) | Phenylacetonitrile anion / DMA | C-5 | 3-X-5-(α-cyanobenzyl)-6-phenyl-2,5-dihydro-1,2,4-triazine |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Cyclohexyl isocyanate / EtOH | N-3 (exocyclic) | N¹,N³-disubstituted urea derivative |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) | Chloroacetonitrile (B46850) | N/A (Side-chain reaction) | Fused triazino[4,3-b] Current time information in Bangalore, IN.nih.govmdpi.comtriazine system |

Synthesis of Fused and Bridged 1,2,4-Triazine Systems

Building upon the 1,2,4-triazine core, fused and bridged architectures give rise to complex, three-dimensional structures with significant potential in various fields of chemistry.

Fused 1,2,4-Triazine Systems

Fused systems are created by annulating a new ring onto the triazine core. A prominent example is the synthesis of pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govmdpi.comtriazines, the core scaffold of the antiviral drug Remdesivir. nih.govnih.gov Multiple synthetic strategies exist for these systems.

One common approach involves a 1,3-dipolar cycloaddition reaction. This can be achieved by reacting N(1)-alkylated-1,2,4-triazinium salts with electron-poor dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com This method provides a direct route to polysubstituted pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govmdpi.comtriazines. mdpi.com

Another strategy starts from pyrrole (B145914) derivatives. For example, N-amination of a pyrrole followed by cyclization with a reagent like formamide (B127407) can yield the pyrrolotriazine core. nih.gov Alternatively, intramolecular reverse-electron demand Diels-Alder reactions of 1,2,4-triazine derivatives offer a pathway to synthesize pyridine (B92270) and pyrimidine (B1678525) fused systems. clockss.org

The interaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with chloroacetonitrile leads to the formation of a fused 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] Current time information in Bangalore, IN.nih.govmdpi.comtriazine system, demonstrating how functional groups on the triazine can be used to build fused rings. researchgate.net

| Fused System | Synthetic Method | Starting Materials | Key Features |

| Pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govmdpi.comtriazines | 1,3-Dipolar Cycloaddition | 1,2,4-Triazinium salts, Dimethyl acetylenedicarboxylate (DMAD) | Forms the pyrrole ring fused to the triazine. mdpi.com |

| Pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govmdpi.comtriazines | Cyclization | N-Aminated pyrroles, Formamide | Builds the triazine ring onto a pyrrole precursor. nih.gov |

| 1,2,4-Triazino[4,3-b] Current time information in Bangalore, IN.nih.govmdpi.comtriazines | Heterocyclization | 3-Hydrazino-5,6-diphenyl-1,2,4-triazine, Chloroacetonitrile | Utilizes a side-chain functional group for ring closure. researchgate.net |

| Pyridine/Pyrimidine Fused Systems | Intramolecular Diels-Alder | α-Dicarbonyl compounds, Amidrazones (to form triazine), then internal cyclization | Reverse electron-demand cycloaddition. clockss.org |

Bridged 1,2,4-Triazine Systems

Bridged systems contain two rings that share two non-adjacent bridgehead atoms. The synthesis of these structures requires bifunctional reagents that can span across the triazine ring or a precursor.

One approach involves the derivatization of 2,4,6-tris(diethoxyphosphinyl)-1,3,5-triazine (HEPT), a 1,3,5-triazine (B166579) derivative. The electron-withdrawing phosphonate (B1237965) groups activate the triazine carbons for nucleophilic substitution. Reaction of HEPT with bifunctional amines, such as piperazine (B1678402) or ethylenediamine, results in the formation of novel organophosphorus compounds with a bridged triazine structure. nih.gov

In the context of 1,2,4-triazines, bridged systems have been synthesized as constrained peptide analogues. These are classified as bridged azapeptides and result in 1,4,5,6-tetrahydro-1,2,4-triazin-3(2H)ones. acs.org The synthesis involves creating a bicyclic structure where the bridge constrains the conformation of the triazine ring.

Another sophisticated example is the synthesis of bridged calixarenes containing triazine units. Homo nih.govdiaza-dioxacalix nih.govarene nih.govtriazines have been synthesized through a fragment coupling approach, where a linear trimer containing a triazine unit reacts with a dinucleophile like 1,3-phenylenediamine to form a macrocyclic bridged structure. acs.org

| Bridged System Type | Synthetic Approach | Key Reagents/Intermediates | Resulting Structure |

| Organophosphorus Bridged 1,3,5-Triazines | Nucleophilic Substitution | 2,4,6-Tris(diethoxyphosphinyl)-1,3,5-triazine (HEPT), Bifunctional amines (e.g., piperazine) | Amine bridge connecting two carbons of the triazine ring. nih.gov |

| Bridged Azapeptides | Peptide Analogue Synthesis | N/A | 1,4,5,6-Tetrahydro-1,2,4-triazin-3(2H)ones with a conformational bridge. acs.org |

| Bridged Calix nih.govarene nih.govtriazines | Fragment Coupling / Macrocyclization | Linear triazine-containing trimers, Dinucleophiles (e.g., 1,3-phenylenediamine) | Large macrocyclic structure with heteroatom bridges. acs.org |

Chemical Reactivity and Reaction Mechanisms of 1,2,4 Triazines

Reactivity Patterns of the 1,2,4-Triazine (B1199460) Ring System

Electrophilic Attack and Stability

The 1,2,4-triazine ring is characterized by a significant electron deficiency due to the presence of three electronegative nitrogen atoms. This property renders the ring system generally resistant to electrophilic substitution reactions. Standard electrophilic reactions like nitration and sulfonation often lead to ring cleavage rather than substitution. thieme-connect.de Halogenation can be achieved but typically requires vigorous reaction conditions. thieme-connect.de The stability of the 1,2,4-triazine core is notable, though the parent, unsubstituted 1,3,5-triazine (B166579) can be labile and susceptible to ring cleavage by nucleophiles. thieme-connect.de The introduction of substituents, such as the phenyl and diethyl groups in 5,6-diethyl-3-phenyl-1,2,4-triazine, generally enhances the stability of the heterocyclic ring.

Nucleophilic Attack and Ring Transformations

In stark contrast to its inertness towards electrophiles, the electron-deficient 1,2,4-triazine ring is highly susceptible to nucleophilic attack. researchgate.net This reactivity is a cornerstone of its synthetic utility. Nucleophiles can attack the carbon atoms of the triazine ring, with C-5 being a common site for attack. researchgate.net The reaction of 1,2,4-triazines with strong nucleophiles like organolithium or Grignard reagents can lead to the formation of substituted triazines. researchgate.netrsc.org

For instance, studies on 3,5-bis(trimethylsilyloxy)-1,2,4-triazine have shown that reactions with organolithium reagents are highly dependent on temperature and the nature of the substituents. rsc.org With phenyllithium, a competition between addition and substitution at the C-5 position was observed. rsc.org Similarly, the reaction of 1,2,4-triazine 4-oxides with Grignard reagents can be used to introduce alkyl or aryl groups at the C-5 position. researchgate.net

The initial nucleophilic addition often forms a σ-adduct intermediate. researchgate.net Depending on the reaction conditions and the substrate, this intermediate can then undergo various transformations, including rearomatization to a substituted triazine or more complex ring transformations. One notable transformation is the contraction of the triazine ring to form other heterocyclic systems, such as imidazoles.

| Nucleophile | 1,2,4-Triazine Substrate | Product(s) / Outcome | Reference(s) |

| Butyllithium | 3,5-Bis(trimethylsilyloxy)-1,2,4-triazine | Temperature-dependent addition | rsc.org |

| Phenyllithium | 3,5-Bis(trimethylsilyloxy)-1,2,4-triazine | Competition between N(1)–C(6) addition and C(5) substitution | rsc.org |

| Grignard Reagents | 1,2,4-Triazine 4-oxides | 5-Alkyl- or 5-aryl-substituted 1,2,4-triazines | researchgate.net |

| Amines | 1,2,4-Triazine | C-5 σ-adduct formation, potential for ring-opening or substitution | researchgate.net |

| Phenacyl halides | 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | S-phenacyl derivatives and triazino[3,4-b] researchgate.netresearchgate.netrsc.orgthiadiazines | researchgate.net |

Inverse Electron Demand Diels-Alder Reactions of 1,2,4-Triazines

One of the most powerful and widely utilized reactions of 1,2,4-triazines is the inverse electron demand Diels-Alder (IEDDA) reaction. acs.orgwikipedia.org In this type of cycloaddition, the electron-poor 1,2,4-triazine acts as the diene, reacting with an electron-rich dienophile. wikipedia.org This reaction is a highly efficient method for constructing new heterocyclic rings, particularly pyridines, after the initial cycloadduct expels a molecule of nitrogen. researchgate.net

The general mechanism involves three steps:

A [4+2] cycloaddition between the 1,2,4-triazine (diene) and a dienophile. nih.gov

A retro-Diels-Alder reaction that eliminates a molecule of dinitrogen (N₂) to form a dihydropyridine (B1217469) intermediate. nih.gov

Aromatization of the intermediate to yield the final substituted pyridine (B92270) product. researchgate.net

Common dienophiles used in these reactions include enamines, ynamines, and strained alkynes. researchgate.netresearchgate.net While 1,2,4-triazines are effective dienes, their reactivity in IEDDA reactions is generally lower than that of their more electron-deficient counterparts, the 1,2,4,5-tetrazines. researchgate.net The reaction rate can be enhanced by introducing electron-withdrawing groups onto the triazine ring. researchgate.net For example, computational studies have predicted that 3- and 6-phenyl-1,2,4-triazines would fail to react with bulky alkynes, highlighting the influence of substituents on reactivity. researchgate.net

Mechanistic Studies of Specific Transformations Involving this compound Analogues

Direct mechanistic studies on this compound are scarce; however, extensive research on closely related analogues, such as 5,6-diphenyl-1,2,4-triazines, provides significant insight. researchgate.netnih.gov The synthesis of these trisubstituted 1,2,4-triazines is commonly achieved through the condensation of a 1,2-dicarbonyl compound (like benzil (B1666583) for the diphenyl analogue) with an appropriate amidrazone or acid hydrazide in the presence of ammonium (B1175870) acetate. researchgate.netresearchgate.net

Mechanistic interest arises when using unsymmetrical 1,2-diketones, as this can lead to the formation of a mixture of regioisomers. This outcome underscores the nuances of the cyclization mechanism.

Further mechanistic understanding comes from the reactions of these analogues. For instance, 3-mercapto-5,6-diphenyl-1,2,4-triazine has been investigated as a carboxyl activating group. asianpubs.org The reaction proceeds via the thione tautomer, which can be benzoylated. The resulting N-benzoyl derivative is highly reactive towards nucleophiles like amines and alcohols, facilitating amide and ester bond formation under mild conditions and regenerating the triazine thiol. asianpubs.org This demonstrates a practical application of the triazine's reactivity, driven by the stable heterocyclic core acting as a leaving group facilitator.

Studies on the reaction of 1,2,3-triazines (isomers of 1,2,4-triazines) with amidines have shown that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the substituents and solvent. researchgate.netacs.org This highlights the delicate balance of electronic and steric factors that govern the reaction pathways of triazine systems.

Solvent Effects on Reactivity and Reaction Outcomes

The solvent can play a crucial role in the reactions of 1,2,4-triazines, influencing both reaction rates and mechanistic pathways. This is particularly evident in cycloaddition and nucleophilic addition reactions.

In the context of IEDDA reactions, computational studies have indicated that hydrogen-bonding solvents, such as hexafluoroisopropanol (HFIP), can accelerate cycloadditions with enamines. researchgate.net The solvent can stabilize zwitterionic intermediates that may form in a stepwise mechanism, thereby lowering the activation energy of the reaction. researchgate.net

The choice of solvent can also affect the outcome of nucleophilic additions. In the reaction of 1,3,5-triazine (an isomer) with hydrogen sulfide, using an aprotic solvent like acetonitrile (B52724) was found to be more favorable for observing reaction intermediates compared to a protic solvent like methanol, due to the latter's hydrogen-bonding interactions. nih.govresearchgate.net Furthermore, the pH of the solution, which is inherently linked to the solvent system, can dramatically alter the reaction pathways, leading to completely different products. nih.gov For example, at a pH between 5.58 and 7.73, the reaction between a triazine derivative and H₂S yielded thiadiazine, while at a lower pH (3.02-3.69), a different product was formed. nih.gov This illustrates the profound impact of the reaction medium on the hydrolysis and subsequent reactions of the triazine ring.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopic methods are fundamental in elucidating the molecular structure by probing the interactions of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon framework and the chemical environments of protons within a molecule.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of triazine derivatives, the aromatic protons of the phenyl group typically appear as multiplets in the downfield region. tdx.cat The protons of the two ethyl groups at the 5 and 6 positions of the triazine ring would exhibit characteristic signals. The methylene (B1212753) protons (CH₂) would likely appear as a quartet, and the methyl protons (CH₃) as a triplet, with their exact chemical shifts influenced by the electronic environment of the triazine ring. The complexity of the spectra can sometimes be increased by the presence of rotamers in solution. tdx.cat

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the triazine ring would show distinct signals, with their chemical shifts indicating their position within the heterocyclic ring. rsc.orgchemicalbook.com The phenyl carbons would also be observable, and the carbons of the diethyl substituents would appear in the aliphatic region of the spectrum. The solubility of triazine compounds can be low in common deuterated solvents, which can present a challenge for NMR analysis. tdx.catrsc.org

| NMR Data for Triazine Derivatives | |

| Technique | Observed Features |

| ¹H NMR | Aromatic proton signals, signals for ethyl group protons (quartets and triplets). tdx.cat |

| ¹³C NMR | Signals for triazine ring carbons, phenyl carbons, and ethyl group carbons. rsc.orgchemicalbook.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5,6-Diethyl-3-phenyl-1,2,4-triazine, the IR spectrum would be characterized by:

Aromatic C-H Stretching : Bands corresponding to the stretching vibrations of the C-H bonds in the phenyl ring.

Aliphatic C-H Stretching : Absorptions from the C-H bonds of the ethyl groups.

C=N and C=C Stretching : The triazine ring has characteristic absorption bands in the region of 1500–1600 cm⁻¹. e3s-conferences.org The C=C stretching vibrations of the phenyl ring would also be present in this region.

Ring Vibrations : The triazine ring also exhibits vibrations in the 700–800 cm⁻¹ region. e3s-conferences.org

| IR Spectroscopy Data for Triazine Derivatives | |

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Above 3000 |

| Aliphatic C-H Stretch | Below 3000 |

| C=N and C=C Stretch | 1500 - 1600 e3s-conferences.org |

| Triazine Ring Vibrations | 700 - 800 e3s-conferences.org |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions. The triazine ring itself gives a stable signal with an absorption maximum between 242 and 380 nm. e3s-conferences.org The conjugation between the phenyl group and the triazine ring influences the position and intensity of these absorption bands. A bathochromic (red) shift of the absorption maximum is generally observed with increased electron-releasing character of substituents on the phenyl ring. mdpi.com

| UV-Vis Spectroscopy Data for Triazine Derivatives | |

| Transition Type | Typical Wavelength Range (nm) |

| π → π* and n → π* | 242 - 380 e3s-conferences.org |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the ethyl and phenyl substituents, as well as cleavage of the triazine ring. e3s-conferences.orgderpharmachemica.com The fragmentation can proceed through different pathways, leading to a series of characteristic fragment ions that help to confirm the structure of the molecule. derpharmachemica.com

| X-ray Crystallography Data for a Related Triazine | |

| Parameter | Value |

| Dihedral Angle (Triazine-Phenyl) | 11.77 (7)° nih.gov |

| Intermolecular Interactions | π-π stacking nih.gov |

Conformational Analysis and Stereochemical Considerations

The phenyl group attached to the triazine ring is not coplanar with the heterocyclic ring, as evidenced by X-ray crystallography data of similar compounds. nih.govresearchgate.net The rotation around the single bond connecting the phenyl group to the triazine ring can lead to different conformers. In solution, a dynamic equilibrium between these conformers might exist, which can sometimes be observed in NMR spectra. tdx.cat For this compound specifically, there are no chiral centers, so stereoisomers such as enantiomers or diastereomers are not expected.

Theoretical and Computational Chemistry of 1,2,4 Triazine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For 5,6-Diethyl-3-phenyl-1,2,4-triazine, these methods offer a microscopic understanding of its behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the molecular geometry of chemical compounds. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d), can be used to determine its optimized three-dimensional structure. bohrium.comnih.gov

These calculations would reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles. A critical aspect to investigate is the planarity of the 1,2,4-triazine (B1199460) ring and the rotational orientation of the phenyl and diethyl substituents relative to the heterocyclic core. In similar substituted triazine systems, the phenyl group is often twisted out of the plane of the triazine ring to minimize steric hindrance. nih.gov The precise dihedral angle between the phenyl ring and the triazine ring is a key output of these calculations. The ethyl groups are also expected to adopt conformations that minimize steric strain.

Table 1: Illustrative Optimized Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Predicted Value |

| Dihedral Angle (Phenyl-Triazine) | 30-45° |

| C-C Bond Length (Triazine-Phenyl) | ~1.49 Å |

| N=N Bond Length (Triazine Ring) | ~1.33 Å |

| C-N Bond Length (Triazine Ring) | ~1.34 Å |

| Note: These are hypothetical values based on typical DFT calculations for similar substituted 1,2,4-triazines. |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Electrochemical Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and can be correlated with its electrochemical behavior. mdpi.com

For this compound, DFT calculations can predict the energies of the HOMO and LUMO. The distribution of these orbitals can also be visualized. Typically, in such donor-acceptor systems, the HOMO may be localized on the more electron-rich phenyl and diethyl groups, while the LUMO is often centered on the electron-deficient 1,2,4-triazine ring. nih.gov

A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater ease of electronic transitions. These calculated energies can be used to estimate electrochemical properties such as ionization potential and electron affinity. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 6.0 |

| Note: These are illustrative values based on DFT calculations for related 1,2,4-triazine derivatives. |

Prediction of Reactivity Sites and Reaction Pathways

DFT calculations can also be employed to predict the most likely sites for electrophilic and nucleophilic attack on this compound. This is often achieved through the analysis of molecular electrostatic potential (MEP) maps and Fukui functions. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface, with red regions indicating areas of high electron density (prone to electrophilic attack) and blue regions indicating areas of low electron density (prone to nucleophilic attack).

For this compound, the nitrogen atoms of the triazine ring are expected to be the most electron-rich centers, making them susceptible to protonation or attack by electrophiles. Conversely, the carbon atoms of the triazine ring may be more electrophilic. The phenyl ring's reactivity towards electrophilic substitution would also be influenced by the electron-withdrawing nature of the triazine ring. These computational predictions are invaluable for designing synthetic routes and understanding reaction mechanisms.

Molecular Dynamics Simulations for Dynamic Behavior Studies

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and then solving Newton's equations of motion for every atom in the system. rsc.org This would allow for the observation of the rotational dynamics of the phenyl and diethyl groups, as well as the vibrational modes of the entire molecule. Such simulations are particularly useful for understanding how the molecule behaves in a condensed phase, which is more representative of real-world chemical and biological systems. ekb.egnih.gov

In Silico Approaches to Structure-Property Relationships (excluding biological activities)

In silico methods are instrumental in establishing quantitative structure-property relationships (QSPR). These studies aim to correlate the structural or physicochemical properties of a series of compounds with a particular physical or chemical property. nih.gov

For a class of compounds like substituted 1,2,4-triazines, a QSPR study could be developed to predict properties such as solubility, melting point, or chromatographic retention times based on calculated molecular descriptors. nih.gov For this compound, relevant descriptors could include its molecular weight, van der Waals volume, dipole moment, and the energies of its frontier molecular orbitals.

By building a database of these descriptors for a range of 1,2,4-triazine derivatives and their experimentally determined properties, a predictive model can be constructed using statistical methods like multiple linear regression or machine learning algorithms. nih.gov Such models can then be used to estimate the properties of new, unsynthesized derivatives like this compound, thereby prioritizing synthetic efforts towards compounds with desired characteristics.

Coordination Chemistry and Metal Complexation of 1,2,4 Triazines

1,2,4-Triazine (B1199460) Derivatives as Ligands in Transition Metal Chemistry

The 1,2,4-triazine ring system is an electron-deficient (π-acidic) heterocycle, a characteristic that significantly influences its coordination properties. acs.org This electronic feature can enhance the stability of catalysts under reducing conditions and facilitate metal-to-ligand charge transfer processes. acs.org Depending on their role in a catalytic cycle, triazine-based ligands can be classified as "spectator" ligands, which modulate the electronic properties of the metal center without directly participating in bond-making or breaking, or as "active" ligands, where the triazine backbone undergoes a chemical modification. acs.org Derivatives like 5,6-Diethyl-3-phenyl-1,2,4-triazine are often designed as spectator ligands, where the substituents (diethyl and phenyl groups) can be modified to fine-tune the steric and electronic environment around a coordinated metal ion.

Synthesis and Characterization of Metal-Triazine Complexes

The synthesis of metal complexes with 1,2,4-triazine derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. tandfonline.comrsc.org The resulting complexes are then characterized using a suite of analytical techniques to determine their structure and properties.

Common characterization methods include:

Spectroscopic Techniques: Infrared (IR) spectroscopy is used to observe changes in the vibrational modes of the triazine ring upon coordination to a metal. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides information about the ligand's structure in the complex. tandfonline.commdpi.com

Mass Spectrometry: This technique confirms the molecular weight and stoichiometric formula of the newly formed complexes. tandfonline.comtcarts.in

A pertinent example is the synthesis and characterization of dinuclear copper(I) and silver(I) complexes with 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) (a related ligand). mdpi.comresearchgate.net In one study, the reaction of the ligand with a copper(I) source and a diphosphine bridging ligand resulted in a binuclear complex. mdpi.comresearchgate.net X-ray diffraction analysis revealed that each copper ion adopts a tetrahedral coordination geometry. mdpi.comresearchgate.net

Table 1: Selected Crystallographic Data for a Dinuclear Copper(I) Complex with a Phenyl-Substituted 1,2,4-Triazine Ligand

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Cu-Cu distance | ~3.900(2) Å |

| Coordination Geometry | Tetrahedral |

| Ligand Coordination | Bidentate (via pyridine (B92270) N and triazine N) |

| π-π Stacking Distance | 3.553 Å (between phenyl rings) |

Data sourced from studies on 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine complexes. mdpi.com

Design of Specific Ligands for Metal Ion Selectivity

A key goal in coordination chemistry is the design of ligands that can selectively bind to specific metal ions. This is crucial for applications such as the separation of radioactive elements in nuclear waste reprocessing. researchgate.net Bis-1,2,4-triazine ligands are particularly promising for the separation of trivalent actinides (like Americium, Am³⁺) from lanthanides (like Europium, Eu³⁺). researchgate.netnih.gov

Ligand design strategies include:

Modifying Functional Groups: Replacing a pyridyl unit with a carboxamide unit on the triazine core has been explored to improve extraction properties. researchgate.net

Tuning Solubility: Introducing hydrophilic groups, such as sulfonate groups, can create water-soluble ligands that selectively form aqueous complexes with actinides, offering an alternative separation strategy. nih.gov

Controlling the Coordination Cavity: The size and shape of the space created by the ligand around the metal ion can be tailored for selectivity. NMR titration experiments with a bis-1,2,4-triazine ligand and various lanthanide ions (La³⁺, Lu³⁺, Y³⁺) suggested that the ligand's coordination cavity is sensitive to the size of the metal ion, forming a stable 1:1 complex with the larger La³⁺ but not with the smaller ions. researchgate.net This demonstrates that steric factors engineered into the ligand backbone are a powerful tool for achieving metal ion selectivity.

Electronic and Structural Properties of Coordination Compounds

Electronic Properties: The π-deficient nature of the 1,2,4-triazine ring results in low-lying π* orbitals. acs.orgresearchgate.net This facilitates metal-to-ligand charge transfer (MLCT) transitions, which are often observed in the UV-Vis absorption spectra of their complexes and are responsible for their color. researchgate.netresearchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are employed to understand these electronic transitions. researchgate.net For example, studies on certain copper(I) complexes with triazine-type ligands show absorption bands in the 300–655 nm range, attributed to MLCT and ligand-to-ligand charge transfer. researchgate.net The electronic structure can be tuned by introducing different building blocks into the ligand, with electron-deficient triazine-based structures facilitating charge generation and separation. mdpi.com

Table 2: Illustrative Electronic Properties of a 1,2,4-Triazine Derivative

| Parameter | Method | Value |

|---|---|---|

| HOMO Energy | Electrochemical | -5.32 eV |

| LUMO Energy | Electrochemical | -3.64 eV |

| Electrochemical Band Gap | Cyclic Voltammetry | 1.68 eV |

| Optical Band Gap | Diffused Reflectance | 2.07 eV |

Data from a study on 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide. mdpi.com

Thermodynamics and Kinetics of Metal-Ligand Binding

Understanding the thermodynamics and kinetics of complex formation provides insight into the stability and formation speed of metal-ligand complexes.

Thermodynamics: The stability of a metal complex in solution is quantified by its formation constant (log β). The thermodynamic parameters—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—provide a complete picture of the binding process. Potentiometric titrations are a common method to determine these values. For example, studies on a Schiff-base derivative of 5,6-diphenyl-1,2,4-triazine (B1616786) with divalent metal ions (Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) determined the formation constants for 1:1 and 1:2 metal-to-ligand complexes at various temperatures, allowing for the calculation of ΔG°, ΔH°, and ΔS°. researchgate.net In general, negative ΔG° values indicate a spontaneous complexation process. The enthalpy change (ΔH°) reflects the heat released or absorbed during bond formation, while the entropy change (ΔS°) relates to the change in disorder of the system.

Kinetics: Kinetic studies measure the rate at which a complex forms. For applications like radiolabeling, rapid complexation is essential. Kinetic experiments on a chelator designed for Thorium-227 demonstrated that labeling could be completed within one hour at room temperature, confirming the suitability of the ligand for its intended application. nih.gov While specific kinetic data for this compound are not readily available, the principles are broadly applicable. The kinetic parameters for the thermal decomposition of a related triazine derivative have been determined using thermogravimetric analysis (TGA), yielding values for the activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG). mdpi.com A positive ΔG value in such a study indicates a thermally stable compound. mdpi.com

Table 3: Example of Kinetic Thermodynamic Parameters for the Thermal Decomposition of a 1,2,4-Triazine Derivative

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 148.8 | kJ/mol |

| Enthalpy of Activation (ΔH*) | 144.5 | kJ/mol |

| Entropy of Activation (ΔS*) | -147.9 | J/mol·K |

| Gibbs Free Energy of Activation (ΔG*) | 215.1 | kJ/mol |

Data from a study on 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide. mdpi.com

Advanced Applications of 1,2,4 Triazine Derivatives Non Medical

Materials Science Applications

There is currently a lack of specific published research focusing on the compound 5,6-Diethyl-3-phenyl-1,2,4-triazine for the applications listed below.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Information not available in current research literature.

Photophysical Properties and Luminescent Materials

Information not available in current research literature.

Non-Linear Optical (NLO) Characteristics

Information not available in current research literature.

Separation and Extraction Technologies

Derivatives of 1,2,4-triazine (B1199460) have been identified as highly effective ligands for the separation of trivalent actinides from lanthanides, a crucial step in advanced nuclear fuel reprocessing. The specific arrangement of nitrogen atoms in the triazine ring allows for selective complexation with actinides.

Solvent Extraction of Strategic Metal Ions (e.g., Americium(III), Europium(III))

The separation of Americium(III) (Am³⁺) from Europium(III) (Eu³⁺) is a significant challenge in nuclear waste management due to their similar ionic radii and chemical properties. Europium is often used as a non-radioactive surrogate for trivalent actinides in separation studies. Certain 1,2,4-triazine derivatives have demonstrated remarkable selectivity for Am(III) over Eu(III).

A key derivative in this field is 6,6'-bis-(5,6-diethyl-1,2,4-triazin-3-yl)-2,2'-bipyridine (C2-BTBP). Theoretical studies on the complexes formed between this ligand and the metal ions have been conducted to understand the basis of this selectivity. The research focused on two types of complexes: a neutral form, [ML(NO₃)₃], and a cationic form, [ML₂]³⁺, where M represents either Am(III) or Eu(III) and L is the C2-BTBP ligand nih.gov. These studies help in modeling the extraction process, which involves complex formation in the aqueous phase followed by the transfer of the complex to the organic phase nih.gov.

Another related class of extractants is the bis-triazinyl pyridine (B92270) (BTP) derivatives. These molecules are efficient in selectively extracting Am(III) from nitric acid solutions that also contain lanthanides osti.gov. The distribution ratios for Am(III) can be significantly high, demonstrating an excellent separation factor from Eu(III) osti.gov. For instance, the kinetics of solvent extraction of Am(III) and Eu(III) from 1 M HNO₃ with 6,6'-bis-(diethyl-1,2,4-triazin-3-yl)-2,2'-bipyridine (etBTBP) have been shown to be poor, but can be improved by adding auxiliary bidentate N-heterocyclic ligands that act as phase transfer reagents researchgate.net.

The table below summarizes the performance of a BTP derivative in separating Americium(III) and Europium(III).

| Parameter | Value | Reference |

| Ligand | 3,3'-dimethoxy-phenyl-bis-1,2,4-triazinyl-2,6-pyridine (MOB-BTP) | osti.gov |

| Application | Selective extraction of Am(III) over Eu(III) | osti.gov |

| Key Finding | MOB-BTP is an efficient extractant for Am(III) and exhibits an excellent separation factor from Eu(III). | osti.gov |

| Comparison | D Am values for MOB-BTP are higher than for a similar compound (CA-BTP) even at half the concentration. | osti.gov |

Note: D Am refers to the distribution ratio of Americium.

Role in Nuclear Fuel Reprocessing and Waste Management

The management of high-level liquid waste (HLLW) generated from the reprocessing of spent nuclear fuel is a primary concern for the sustainability of nuclear energy utwente.nl. This waste contains minor actinides like americium and curium, which are major contributors to the long-term radiotoxicity and heat load of geological repositories researchgate.net. The separation of these minor actinides from the bulk of fission products, particularly the lanthanides, is a strategy known as Partitioning and Transmutation (P&T) researchgate.net.

The PUREX (Plutonium and Uranium Recovery by Extraction) process is the standard method for reprocessing spent nuclear fuel, but it leaves minor actinides in the HLLW researchgate.net. Advanced separation processes, such as the innovative SANEX (Selective Actinide Extraction) process, have been developed to partition these minor actinides.

1,2,4-Triazine derivatives, specifically bis-triazinyl pyridine (BTP) and bis-triazinyl bipyridine (BTBP) ligands, are central to these advanced reprocessing strategies researchgate.netinl.gov. These ligands show high selectivity for trivalent actinides over lanthanides in highly acidic conditions aesj.net. For example, the water-soluble BTP derivative, 2,6-bis(5,6-di(sulfophenyl)-1,2,4-triazin-3-yl)-pyridine (SO₃Ph-BTP), is used for the selective stripping of actinides in the i-SANEX process utwente.nl. In this process, a clean separation of Am³⁺ from Eu³⁺ was achieved with a separation factor of about 2000 using an extraction chromatography resin containing a different ligand, where SO₃Ph-BTP was used in the eluent to selectively complex Am³⁺ utwente.nl.

The effectiveness of these ligands has led to the development of various process flowsheets. The properties of several BTP and BTBP derivatives have been studied extensively to optimize their performance, including their stability against hydrolysis and radiolysis, solubility in organic diluents, and extraction kinetics osti.govaesj.nettandfonline.com.

The table below outlines the role of different 1,2,4-triazine derivatives in nuclear fuel reprocessing.

| Derivative | Process/Application | Function | Reference |

| 2,6-bis(5,6-di(sulfophenyl)-1,2,4-triazin-3-yl)-pyridine (SO₃Ph-BTP) | i-SANEX (innovative Selective Actinide Extraction) | Selective complexation and stripping of actinides from the organic phase. | utwente.nl |

| 6,6'-bis-(5,6-diethyl-1,2,4-triazin-3-yl)-2,2'-bipyridine (C2-BTBP or etBTBP) | SANEX | Selective extraction of Am(III) from lanthanides. | nih.govresearchgate.net |

| 2,6-bis(5,6-diisopropyl-1,2,4-triazin-3-yl)pyridine (iPr-BTP) | SANEX | Selective N-donor ligand for actinide/lanthanide separation. | rsc.org |

| CyMe₄-BTBP | SANEX | Effective extracting agent for Am(III) and Cm(III) from lanthanides. | tandfonline.com |

Agrochemical Applications and Environmental Chemistry

The structural features of the 1,2,4-triazine ring system have made it a valuable component in the design of agrochemicals. nih.govbenthamdirect.comresearchgate.netglobalscitechocean.com These compounds have been investigated for a variety of plant protection purposes, owing to their diverse biological activities.

Derivatives of 1,2,4-triazine have been reviewed as biocidal agents for plant protection, demonstrating a wide range of activities including herbicidal, fungicidal, and insecticidal properties. nih.gov The mode of action for many triazine-based herbicides involves the inhibition of photosynthesis. However, research has also extended to their effects on various enzymatic processes within plants and their pests.

While direct studies on this compound as a cellobiase or amylolytic agent are not documented, other 1,2,4-triazine derivatives have been synthesized and evaluated for their impact on such enzymes. For instance, certain novel 1,2,4-triazine derivatives have been shown to exhibit insecticidal activity, which can be linked to the disruption of digestive enzymes in pests. The table below summarizes the biocidal roles of uncondensed 1,2,4-triazine derivatives, highlighting their broad potential in plant protection.

| Biocidal Activity | Target Organisms/Processes | Reference |

| Herbicidal | Weeds (Photosynthesis Inhibition) | nih.gov |

| Bactericidal | Plant Pathogenic Bacteria | nih.gov |

| Fungicidal | Plant Pathogenic Fungi | nih.gov |

| Insecticidal | Various Insect Pests | nih.gov |

| Acaricidal | Mites and Ticks | nih.gov |

This table illustrates the diverse applications of the 1,2,4-triazine scaffold in agrochemical research.

The investigation of 1,2,4-triazine derivatives as inhibitors of enzymes like cellobiase and amylase is a plausible area of research, given their known interactions with biological systems. Such activity could lead to the development of novel pesticides that interfere with the nutrient uptake of phytophagous insects or the growth of pathogenic fungi.

The widespread use of triazine-based compounds in agriculture, particularly as herbicides, has necessitated extensive research into their environmental fate and degradation. usgs.govusgs.gov The persistence, mobility, and potential for contamination of soil and water resources are significant concerns. mdpi.comnih.gov

Studies have predominantly focused on symmetrical triazines (s-triazines) like atrazine, which has been detected in surface water, groundwater, and even precipitation in agricultural regions. usgs.govusgs.gov The degradation of these compounds in the environment can occur through various mechanisms, including microbial breakdown and photodegradation. mdpi.comresearchgate.net

The primary degradation pathways for triazine herbicides often involve the partial or complete loss of their side-chains, or the substitution of side-chains with hydroxyl groups. researchgate.net These processes can lead to the formation of various metabolites, which may have different levels of toxicity and persistence compared to the parent compound. The ultimate degradation product of many triazine herbicides is cyanuric acid, which is then mineralized to ammonia (B1221849) and carbon dioxide. mdpi.comresearchgate.net The table below outlines the half-lives of some common triazine herbicides in soil, illustrating their varying persistence.

| Triazine Herbicide | Typical Soil Half-Life (Days) | Primary Degradation Pathway | Reference |

| Atrazine | 60 - 100 | Microbial degradation, Hydrolysis | nih.gov |

| Simazine | 60 - 120 | Microbial degradation | usgs.gov |

| Cyanazine | 14 - 21 | Microbial degradation, Chemical hydrolysis | researchgate.net |

| Propazine | 40 - 60 | Microbial degradation | usgs.gov |

This table provides a comparative overview of the persistence of several triazine herbicides in the soil environment.

Q & A

Basic: What are the established synthetic routes for 5,6-Diethyl-3-phenyl-1,2,4-triazine, and how can reaction conditions be optimized?

The synthesis of triazine derivatives often involves cyclocondensation, nucleophilic substitution, or metal-mediated coupling. For this compound, solvent-free methods or one-pot syntheses are advantageous. For example, dibenzoyl derivatives can react with aminoguanidine bicarbonate under reflux in n-butanol to yield triazine cores . Eco-friendly protocols using catalysts like DBU in mild conditions (60–65°C, 20–30 min) improve yield and purity while reducing waste . Optimization may involve adjusting molar ratios (e.g., 2:3 AgOTf:ADMT for coordination complexes) or employing green solvents (aqueous ethanol) to enhance sustainability .

Basic: How is X-ray crystallography employed to determine the molecular structure of triazine derivatives?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and supramolecular interactions. For instance, the asymmetric unit of Ag(I)-triazine complexes reveals tetrahedral coordination geometry with Ag–N bond lengths averaging 2.36 Å . Data refinement (R factor <0.05) and hydrogen atom placement via riding models ensure accuracy . Thermal ellipsoid analysis further confirms structural rigidity in phenyl-substituted triazines . Researchers must ensure high-quality crystal growth (e.g., slow evaporation from CH₃CN/CH₂Cl₂) to avoid disorder .

Advanced: What strategies are effective in analyzing contradictory data from spectroscopic and crystallographic studies of triazine compounds?

Contradictions between NMR/IR and crystallographic data often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example, discrepancies in NH stretching frequencies (IR) versus crystallographic H-bonding networks can be resolved via variable-temperature NMR or DFT calculations . Cross-validation with mass spectrometry (e.g., LC-MS for purity) and Hirshfeld surface analysis (to quantify intermolecular interactions) strengthens structural assignments . Reductive amination products may require combined XRD and NOESY to confirm stereochemistry .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations model charge distribution and frontier molecular orbitals to predict reactive sites. For triazines, electrophilic attack at N2 is favored due to electron-withdrawing substituents (e.g., CF₃ groups lower LUMO energy) . Molecular docking studies further reveal binding affinities for pharmacological targets, such as PDK1 inhibitors in cancer therapy . QSAR models correlate substituent effects (e.g., ethyl vs. phenyl groups) with reaction rates, guiding synthetic routes for derivatives .

Pharmacological: What methodologies assess the antitumor potential of triazine derivatives?

In vitro assays (e.g., MTT or SRB) measure cytotoxicity against cancer cell lines (e.g., pancreatic adenocarcinoma) . Mechanistic studies involve Western blotting to evaluate apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., PDK1) . In vivo models (xenografts) assess bioavailability and tumor regression. Additionally, ADMET predictions (SwissADME) optimize pharmacokinetics, ensuring blood-brain barrier penetration or metabolic stability . For example, trifluoromethyl-substituted triazines exhibit enhanced lipophilicity and antitumor activity .

Advanced: How do substituents on the triazine core influence coordination chemistry and material applications?

Electron-donating groups (e.g., amino or methyl) enhance ligand-metal binding. Silver(I) complexes with 3-amino-5,6-dimethyl-1,2,4-triazine adopt trigonal planar geometries, stabilized by π-backbonding from Ag⁺ to triazine π* orbitals . Such complexes are explored for luminescent materials or catalytic applications. Substituent steric effects (e.g., diphenyl vs. diethyl) modulate crystal packing, as seen in variations of unit cell parameters (e.g., a = 9.42 Å in phenyl derivatives vs. 8.97 Å in ethyl analogs) .

Basic: What spectroscopic techniques are essential for characterizing triazine derivatives?

NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., phenyl protons at δ 7.2–7.8 ppm) and confirms regiochemistry.

IR : Stretching frequencies (e.g., C=N ~1600 cm⁻¹, NH ~3300 cm⁻¹) validate functional groups.

MS : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₅H₁₆N₄: m/z 257.1392) .

UV-Vis : Conjugated systems (e.g., pyridyl-triazines) show λmax ~270–300 nm, useful for photophysical studies .

Advanced: What mechanistic insights explain the antimicrobial activity of triazine derivatives?

Triazines disrupt bacterial cell walls via inhibition of penicillin-binding proteins (PBPs) or dihydrofolate reductase (DHFR). For example, 3-(pyrazolyl)triazines exhibit MIC values of 8–32 µg/mL against S. aureus by blocking folate synthesis . Structure-activity relationships (SAR) show that electron-withdrawing groups (Cl, CF₃) enhance membrane permeability, while bulky substituents reduce efficacy . Metabolomic profiling (LC-MS/MS) identifies disrupted pathways, such as purine metabolism in E. coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.